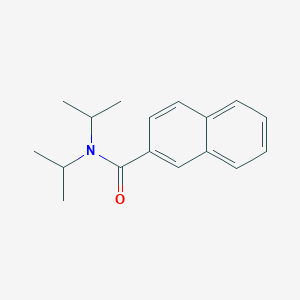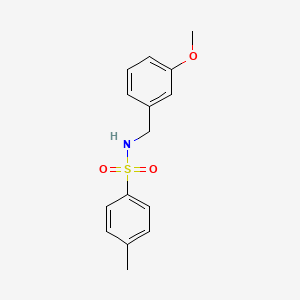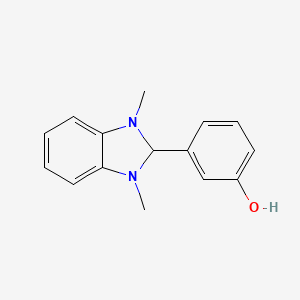![molecular formula C14H17N3O B5854302 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as CMPD101, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been widely studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been investigated as a potential anticancer agent, as it can inhibit the proliferation and migration of cancer cells. In drug discovery, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a lead compound to develop novel GPCR modulators with improved potency and selectivity.
Wirkmechanismus
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects by binding to the allosteric site of GPCRs, which modulates the activity of the receptor. The binding of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine induces a conformational change in the receptor, leading to the activation or inhibition of downstream signaling pathways. The exact mechanism of action of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine varies depending on the specific GPCR target and the cellular context.
Biochemical and Physiological Effects
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects, depending on the target receptor and the experimental conditions. In general, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can modulate the activity of GPCRs, leading to changes in intracellular signaling pathways, gene expression, and cellular functions. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is its high potency and selectivity for GPCRs, which makes it a valuable tool for studying the function and regulation of these receptors. 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine also has a well-established synthesis method and can be easily modified to improve its pharmacokinetic properties. However, one limitation of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine may have limited applicability in certain experimental systems or disease models, depending on the specific GPCR target and the cellular context.
Zukünftige Richtungen
There are several future directions for the research on 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to identify new GPCR targets for 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine and to investigate its effects in different cellular contexts. Another direction is to optimize the pharmacokinetic properties of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine to improve its efficacy and safety in vivo. Additionally, 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be used as a lead compound to develop novel GPCR modulators with improved potency and selectivity. Finally, the potential applications of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in other fields, such as immunology and metabolic disorders, can be explored in future studies.
Conclusion
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has shown promising results in various scientific research applications. Its high potency and selectivity for GPCRs make it a valuable tool for studying the function and regulation of these receptors. The well-established synthesis method and the potential for developing novel GPCR modulators make 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine a promising candidate for drug discovery. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine.
Synthesemethoden
3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a multistep process involving the reaction of 2-cyanopyridine with cyclohexylmethylamine, followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained through the reaction of the intermediate product with acetic anhydride and phosphorus oxychloride. The synthesis method of 3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied and optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
5-(cyclohexylmethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-5-11(6-3-1)9-13-16-14(17-18-13)12-7-4-8-15-10-12/h4,7-8,10-11H,1-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZRZOCMMNINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclohexylmethyl-[1,2,4]oxadiazol-3-yl)-pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)